molecular formula C11H12INO3 B12049477 Benzoic acid, p-(2-iodoacetamido)-, ethyl ester CAS No. 116465-51-1

Benzoic acid, p-(2-iodoacetamido)-, ethyl ester

Cat. No.: B12049477
CAS No.: 116465-51-1
M. Wt: 333.12 g/mol
InChI Key: TZYCRJNOEXMIEG-UHFFFAOYSA-N
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Description

Benzoic acid, p-(2-iodoacetamido)-, ethyl ester: is a chemical compound with the molecular formula C11H12INO3 and a molecular weight of 333.1224 g/mol It is an ester derivative of benzoic acid, featuring an iodoacetamido group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-(2-iodoacetamido)-, ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-(2-iodoacetamido)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, p-(2-iodoacetamido)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, p-(2-iodoacetamido)-, ethyl ester involves its reactive iodoacetamido group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful for labeling and modifying proteins, enzymes, and other biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparison with Similar Compounds

Benzoic acid, p-(2-iodoacetamido)-, ethyl ester can be compared with other similar compounds, such as:

    Benzoic acid, p-(2-bromoacetamido)-, ethyl ester: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen atom.

    Benzoic acid, p-(2-chloroacetamido)-, ethyl ester: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and uses.

    Benzoic acid, p-(2-fluoroacetamido)-, ethyl ester:

Each of these compounds has unique properties and applications, highlighting the importance of the specific halogen atom in determining the compound’s behavior and utility.

Properties

CAS No.

116465-51-1

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

ethyl 4-[(2-iodoacetyl)amino]benzoate

InChI

InChI=1S/C11H12INO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

TZYCRJNOEXMIEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CI

Origin of Product

United States

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